QSAR Model Discrimination Between 3-Substituted and 2-/4-Substituted Piperidine Subfamilies
Sadeghi et al. (2021) developed independent QSAR models for three piperidine subfamilies (inferred to be 2-, 3-, and 4-substituted) and assessed their cross-subset generalizability. The 3-substituted furan-pyrazole piperidine subset yielded models with distinct descriptor profiles and robust predictive performance (r² = 0.742–0.832, Q²LOO = 0.684–0.796, RMSE = 0.247–0.299) [1]. Generalization of these models to the 2- and 4-substituted subsets was limited, demonstrating that the 3-substituted scaffold possesses structure-activity relationships that cannot be captured by its positional isomers [1].
| Evidence Dimension | QSAR model predictive performance and inter-subset generalizability |
|---|---|
| Target Compound Data | 3-substituted piperidine subset models: r² = 0.742–0.832, Q²LOO = 0.684–0.796, RMSE = 0.247–0.299 [1] |
| Comparator Or Baseline | 2- and 4-substituted piperidine subset models: distinct descriptor profiles; limited inter-subset generalizability observed [1] |
| Quantified Difference | Limited cross-subset model generalizability, indicating structural dissimilarity as a criterion for mechanism-of-action divergence [1] |
| Conditions | GA-MLR QSAR modeling on Akt1 IC50 data for furan-pyrazole piperidine derivatives [1] |
Why This Matters
This demonstrates that the 3-substituted isomer has a unique SAR profile that cannot be assumed identical to its 2- or 4-substituted counterparts, directly informing procurement decisions for Akt1-targeted research.
- [1] Sadeghi F, Afkhami A, Madrakian T, Ghavami R. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR QSAR Environ Res. 2021 Jun;32(6):433-462. doi: 10.1080/1062936X.2021.1891568. PMID: 33960256. View Source
